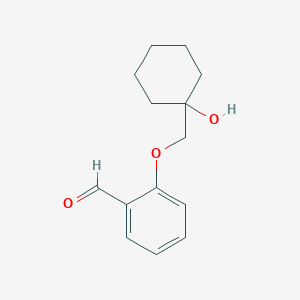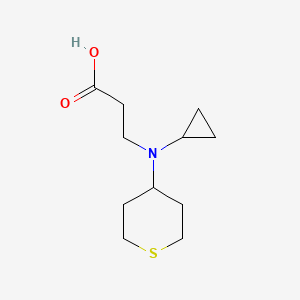
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring. This can be achieved through the hydrogenation of 2H-thiopyran in the presence of a suitable catalyst . The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the cyclopropyl-substituted tetrahydro-2H-thiopyran with an amino acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid exerts its effects depends on its interaction with molecular targets. The cyclopropyl and thiopyran moieties can interact with specific enzymes or receptors, potentially inhibiting or activating their functions. The amino acid component may facilitate binding to proteins or other biomolecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Shares the thiopyran ring but lacks the cyclopropyl and amino acid groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the thiopyran ring and amino acid moiety.
Amino acids: Various amino acids share the amino acid moiety but differ in the other structural components.
Uniqueness
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its combination of a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
特性
分子式 |
C11H19NO2S |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
3-[cyclopropyl(thian-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)3-6-12(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2,(H,13,14) |
InChIキー |
QCLMESAWWIQINE-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CCC(=O)O)C2CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


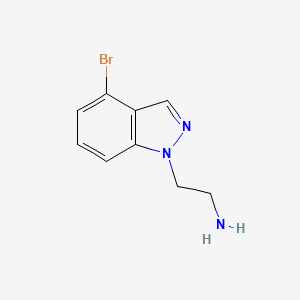

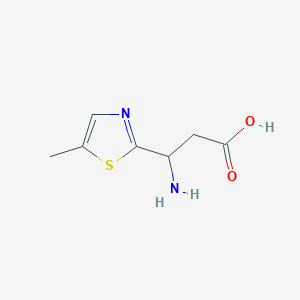

![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13324787.png)

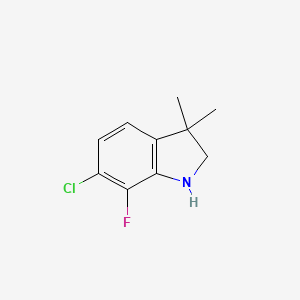
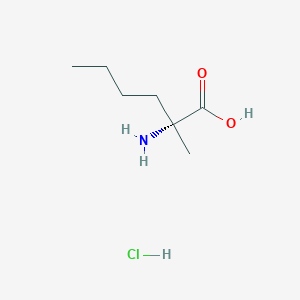
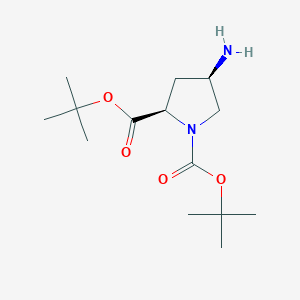
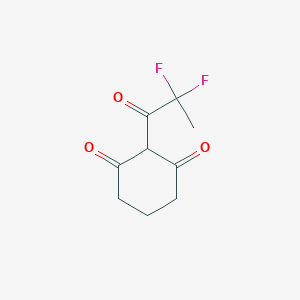
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
